

# Application Note & Protocol: Synthesis of 4-methyl-6(5H)-Phenanthridinone

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## Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 4-methyl-

Cat. No.: B12328848

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## Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-6(5H)-phenanthridinone, a substituted derivative of the biologically significant phenanthridinone scaffold. The phenanthridinone core is prevalent in numerous alkaloids and exhibits a range of pharmacological activities, including potential as an inhibitor of poly(ADP-ribose)polymerase (PARP).[1] This guide details a robust and efficient synthetic route via an intramolecular palladium-catalyzed C-H bond functionalization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear, step-by-step methodology and explaining the rationale behind key experimental choices.

## Introduction and Significance

The phenanthridinone skeleton is a key structural motif in a variety of natural products and synthetic compounds with significant biological activities, including antitumor, antiviral, and antilymphoma properties.[2] The functionalization of this core structure allows for the modulation of its pharmacological profile. The target molecule, 4-methyl-6(5H)-phenanthridinone, is a specific analog whose synthesis provides a valuable model for the preparation of other substituted phenanthridinones.

This application note details a modern and efficient synthetic approach utilizing a palladium-catalyzed intramolecular C-H arylation. This method is advantageous due to its high efficiency, good functional group tolerance, and the ability to construct the heterocyclic core in a single key step from readily available precursors.[3]

## Principle of the Synthetic Route

The selected synthesis proceeds through an intramolecular palladium-catalyzed C-H bond activation and arylation of an N-aryl-2-halobenzamide precursor. This strategy involves the formation of a new C-C bond between the two aromatic rings of the precursor, leading to the desired tricyclic phenanthridinone structure. The key to this transformation is the use of a palladium catalyst, which facilitates the oxidative addition to the carbon-halogen bond and subsequent intramolecular C-H activation, ultimately leading to the cyclized product. This approach avoids the need for pre-functionalized substrates at the C-H activation site, enhancing the atom economy of the reaction.[3][4]

The general reaction scheme is as follows:

- Step 1: Amide Formation: Synthesis of the N-(m-tolyl)-2-bromobenzamide precursor from 2-bromobenzoyl chloride and m-toluidine.
- Step 2: Intramolecular Palladium-Catalyzed Cyclization: C-H activation and annulation of the precursor to yield 4-methyl-6(5H)-phenanthridinone.

## Detailed Experimental Protocol

### Materials and Reagents

| Reagent/Material  | Grade                | Supplier          |
|---|----------------------|-------------------|
| 2-Bromobenzoyl chloride                                     | ≥98%                 | Sigma-Aldrich     |
| m-Toluidine   | ≥99%                 | Sigma-Aldrich     |
| Triethylamine (Et <sub>3</sub> N)                           | ≥99.5%               | Sigma-Aldrich     |
| Dichloromethane (DCM)                                       | Anhydrous, ≥99.8%    | Sigma-Aldrich     |
| Palladium(II) Acetate (Pd(OAc) <sub>2</sub> )               | 98%                  | Sigma-Aldrich     |
| Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )       | ≥99%                 | Sigma-Aldrich     |
| N,N-Dimethylacetamide (DMA)                                 | Anhydrous, ≥99.8%    | Sigma-Aldrich     |
| Ethyl acetate (EtOAc)                                       | ACS grade            | Fisher Scientific |
| Hexanes   | ACS grade            | Fisher Scientific |
| Brine (saturated NaCl solution)                             | In-house preparation |                   |
| Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> ) | Fisher Scientific    |                   |
| Silica Gel  | 230-400 mesh         | Fisher Scientific |
| Schlenk tube  | VWR                  |                   |
| Magnetic stirrer with heating                               | VWR                  |                   |
| Standard laboratory glassware                               | VWR                  |                   |

#### Safety Precautions:

- Handle all reagents and solvents in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Palladium compounds are toxic and should be handled with care.
- Dichloromethane is a suspected carcinogen.

## Step 1: Synthesis of N-(m-tolyl)-2-bromobenzamide

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-toluidine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq.) to the solution.
- Slowly add a solution of 2-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-(m-tolyl)-2-bromobenzamide.

## Step 2: Synthesis of 4-methyl-6(5H)-Phenanthridinone

- To a 10 mL Schlenk tube equipped with a magnetic stir bar, add N-(m-tolyl)-2-bromobenzamide (1.0 eq., e.g., 0.5 mmol), palladium(II) acetate (Pd(OAc)<sub>2</sub>, 5 mol%), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq.).
- Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation of the catalyst.

- Add anhydrous N,N-dimethylacetamide (DMA) (approx. 0.1 M) via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.[3][5]
- Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
- Wash the filter cake with additional ethyl acetate.
- Transfer the combined filtrate to a separatory funnel and wash with water (3x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methyl-6(5H)-phenanthridinone as a solid.

## Summary of Reaction Parameters

| Parameter      | Step 1: Amide Formation              | Step 2: Cyclization                      |
|----------------|--------------------------------------|--|
| Key Reagents   | 2-Bromobenzoyl chloride, m-Toluidine | N-(m-tolyl)-2-bromobenzamide             |
| Catalyst       | N/A                                  | Pd(OAc) <sub>2</sub> (5 mol%)            |
| Base           | Triethylamine (1.2 eq.)              | K <sub>2</sub> CO <sub>3</sub> (2.0 eq.) |
| Solvent        | Dichloromethane (DCM)                | N,N-Dimethylacetamide (DMA)              |
| Temperature    | 0 °C to Room Temperature             | 100-120 °C                               |
| Reaction Time  | 4 hours                              | 12-24 hours                              |
| Atmosphere     | Air                                  | Inert (Argon or Nitrogen)                |
| Expected Yield | >90% (for precursor)                 | 60-80% (for final product)[5][6]         |

## Characterization of 4-methyl-6(5H)-Phenanthridinone

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

- **Melting Point:** Compare with literature values if available. The parent compound, 6(5H)-phenanthridinone, has a melting point of 290-292 °C.
- **<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:** To confirm the chemical structure and assess purity.
- **Mass Spectrometry (MS):** To determine the molecular weight. For C<sub>14</sub>H<sub>11</sub>NO, the expected [M+H]<sup>+</sup> would be approximately 210.0919.
- **Infrared (IR) Spectroscopy:** To identify characteristic functional groups, such as the amide C=O stretch.

## Reaction Mechanism Insights

The palladium-catalyzed cyclization is believed to proceed through a catalytic cycle involving the following key steps:

- **Oxidative Addition:** The active Pd(0) species undergoes oxidative addition to the C-Br bond of the N-(m-tolyl)-2-bromobenzamide to form a Pd(II) intermediate.
- **C-H Activation/Cyclometalation:** An intramolecular C-H bond on the m-tolyl ring is activated and cleaved, leading to the formation of a palladacycle. This is often the rate-determining step.
- **Reductive Elimination:** The C-C bond is formed through reductive elimination from the palladacycle, regenerating the Pd(0) catalyst and releasing the 4-methyl-6(5H)-phenanthridinone product.

The base (K<sub>2</sub>CO<sub>3</sub>) is crucial in this process, likely facilitating the C-H activation step.<sup>[4]</sup>

## Visualization of Experimental Workflow



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Caption: Workflow for the synthesis of 4-methyl-6(5H)-phenanthridinone.

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